molecular formula C17H22BNO4 B13728171 3-(Cyclopropylmethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one

3-(Cyclopropylmethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one

Cat. No.: B13728171
M. Wt: 315.2 g/mol
InChI Key: MLPOEWPIBVOMKH-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one is a complex organic compound featuring a benzo[d]oxazol-2(3H)-one core with cyclopropylmethyl and dioxaborolan substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one typically involves multi-step organic reactions. One common approach is to start with a benzo[d]oxazol-2(3H)-one derivative, which undergoes a series of substitution reactions to introduce the cyclopropylmethyl and dioxaborolan groups. The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is facilitated by the presence of boronic acid derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability. The use of automated reactors and advanced purification techniques, such as chromatography, would be essential in the industrial setting .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids or esters, while substitution reactions can introduce various functional groups to the benzo[d]oxazol-2(3H)-one core .

Scientific Research Applications

3-(Cyclopropylmethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boron center in the dioxaborolan moiety is particularly reactive, allowing the compound to undergo cross-coupling reactions with various electrophiles. This reactivity is harnessed in synthetic applications to form new carbon-carbon and carbon-heteroatom bonds .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H22BNO4

Molecular Weight

315.2 g/mol

IUPAC Name

3-(cyclopropylmethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazol-2-one

InChI

InChI=1S/C17H22BNO4/c1-16(2)17(3,4)23-18(22-16)12-7-8-13-14(9-12)21-15(20)19(13)10-11-5-6-11/h7-9,11H,5-6,10H2,1-4H3

InChI Key

MLPOEWPIBVOMKH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C(=O)O3)CC4CC4

Origin of Product

United States

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